1-Methyl-3-butylxanthine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

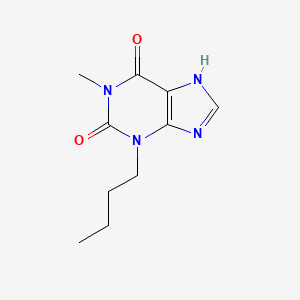

1-Methyl-3-butylxanthine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Respiratory Applications

1-Methyl-3-butylxanthine has shown promise as a bronchodilator . In studies evaluating various xanthine derivatives, it was found to exert dose-dependent relaxant effects on tracheal smooth muscle. Specifically, it demonstrated stronger relaxant capabilities compared to traditional bronchodilators like theophylline, with effective concentrations ranging from 1×10−6 to 1×10−4 M .

Table 1: Relaxant Effects of this compound

| Concentration (M) | Relaxation Effect (%) |

|---|---|

| 1×10−6 | Moderate |

| 1×10−5 | Significant |

| 1×10−4 | Strong |

Oncology Applications

Recent research has highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit neoplastic transformation in cell cultures. For instance, studies indicate that certain xanthine analogues can prevent epidermal growth factor-induced malignant transformation in mouse epidermal cells, suggesting that this compound may play a role in cancer chemoprevention .

Table 2: Anticancer Activity of Xanthine Derivatives

| Compound | Inhibition of EGF-Induced Transformation (%) |

|---|---|

| This compound | TBD |

| 1-Ethyl-3-hexylxanthine | Highest among tested compounds |

| Caffeine | Lower inhibition compared to xanthines |

Cardiovascular Applications

The compound also exhibits potential benefits in cardiovascular health . Epidemiological studies suggest that methylxanthines may provide cardioprotection through various mechanisms, including vasodilation and improved myocardial function . The pharmacokinetics of these compounds indicate that they can enhance blood flow and reduce the risk of cardiovascular events.

Case Study: Cardioprotective Effects

A study exploring the long-term effects of methylxanthine consumption indicated a correlation between moderate intake and reduced incidence of heart disease .

Pharmacokinetic Properties

Understanding the pharmacokinetic characteristics is crucial for optimizing the therapeutic use of this compound. Research has shown that it possesses distinct pharmacokinetic properties compared to other xanthines, such as shorter half-lives and higher plasma protein binding . These characteristics can influence its efficacy and safety profile.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Shorter than theophylline |

| Plasma Protein Binding | Higher than theophylline |

| Hydrophobicity | Stronger than theophylline |

Propiedades

Número CAS |

31542-48-0 |

|---|---|

Fórmula molecular |

C10H14N4O2 |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

3-butyl-1-methyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2/c1-3-4-5-14-8-7(11-6-12-8)9(15)13(2)10(14)16/h6H,3-5H2,1-2H3,(H,11,12) |

Clave InChI |

KYWKJKVQLGANBH-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(C(=O)N(C1=O)C)NC=N2 |

SMILES canónico |

CCCCN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Key on ui other cas no. |

31542-48-0 |

Sinónimos |

1-methyl-3-butylxanthine SC 2764 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.